molecular formula C18H16N2O2 B009945 1,3-Diphenylpyrazole-4-propionic acid CAS No. 108446-77-1

1,3-Diphenylpyrazole-4-propionic acid

Cat. No. B009945
M. Wt: 292.3 g/mol
InChI Key: LMHUSEBWZSOLAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

DPPA synthesis has been approached through various methods, reflecting its chemical versatility and the interest in its functional properties. A convenient and efficient protocol involves the synthesis of 5-aryl-1,3-diphenylpyrazole catalyzed by hydrochloric acid under ultrasound irradiation, yielding high yields and presenting operational simplicity and environmental benefits (Ji-tai Li et al., 2010). Additionally, dehydrogenation synthesis techniques have been employed to generate 1,3-diphenylpyrazole derivatives from substituted 1,3-diphenyl-pyrazolines, utilizing potassium permanganate supported on silica gel as a dehydrogenation reagent, which results in high yields under mild conditions (Ens Joint, 2009).

Molecular Structure Analysis

The molecular structure of DPPA has been thoroughly analyzed using density functional theory (DFT) calculations, revealing insights into its vibrational frequencies, potential energy distribution, and reactivity nature. This analysis also extends to the molecule's molecular electrostatic potential (MEP), natural bond orbitals (NBOs), and docking analysis with COX enzymes, indicating DPPA's role as a prostaglandin reductase inhibitor, potentially acting as a lead compound for treating inflammation and fungal diseases (T. Kavitha & G. Velraj, 2018).

Chemical Reactions and Properties

Research on DPPA encompasses its reactivity and chemical properties, highlighting its role in various chemical reactions. For example, studies have explored the synthesis of 2,3-diaryltetrazole-5-thiones, demonstrating DPPA's involvement in complex synthetic pathways and its influence on the resulting chemical structures and properties. These studies contribute to understanding DPPA's chemical versatility and potential applications in synthesizing novel compounds with specific characteristics and activities (F. Jian et al., 2005).

Physical Properties Analysis

The physical properties of DPPA, including its crystal structure and hydrogen bonding patterns, have been elucidated through detailed analysis. One study focuses on the structure of a 3,5-diphenylpyrazole tetramer linked by hydrogen bonds, showcasing the compound's complex intermolecular interactions and structural features. This analysis aids in understanding DPPA's solid-state behavior and its implications for material science and pharmaceutical applications (R. Raptis et al., 1993).

Chemical Properties Analysis

The chemical properties of DPPA, particularly its reactivity and interaction with various biological targets, have been a subject of significant interest. Its role as a prostaglandin reductase inhibitor suggests potential therapeutic applications in addressing inflammation and fungal infections. This aspect is further supported by docking analysis with COX enzymes, revealing DPPA's selective inhibition properties and its potential as a lead compound for developing new therapeutic agents (T. Kavitha & G. Velraj, 2018).

Scientific Research Applications

  • It serves as a source for new quinazoline derivatives, some of which exhibit significant antioxidant potency (Ramadan, El-ziaty, & El‐Helw, 2021).

  • This compound can be used for the preparation of pyrazolo[4,3-c]pyridines, which have diverse scientific research applications (El-Sayed & Ohta, 1973).

  • It plays a role in the dye-sensitized photooxidation process, as it quenches the phosphorescence of certain dyes under anaerobic conditions (Evans & Leaver, 1974).

  • 1,3-Diphenylpyrazole-4-propionic acid derivatives like 1,3-Diphenylpyrazol-5-methyl-4-carbonic acid have been shown to reduce delayed type hypersensitivity in mice by inducing liver cytochrome P-450 (Khlopushina & Krinskaia, 1991).

  • Nonprostanoid prostacyclin (PGI2) mimetics based on this compound inhibit ADP-induced aggregation of human platelets in vitro, indicating potential therapeutic applications (Meanwell et al., 1992).

  • Nitrated derivatives of 1,3-Diphenylpyrazole-4-propionic acid show increased efficiency against parasites like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, suggesting its use in antiparasitic treatments (Rathelot et al., 2002).

  • It aids in the formation of hydrogen bonds between protonated pyrazoles and anions, which drives the assembly of extensive supramolecular frameworks (Singh, Kashyap, Singh, & Butcher, 2011).

  • DPPA, a variant of this compound, acts as a prostaglandin reductase inhibitor, making it a lead compound for treating inflammation and fungal diseases (Kavitha & Velraj, 2018).

  • Novel 1,5-diphenylpyrazole nonnucleoside reverse transcriptase inhibitors derived from this compound show activity against HIV-1 reverse transcriptase, including resistance mutations (Genin et al., 2000).

  • Certain derivatives of 1,3-Diphenylpyrazole, like N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, are being explored as potential antidepressants with reduced side effects (Bailey et al., 1985).

  • 1,3-Diphenylpyrazole derivatives can be synthesized with high yields under mild conditions, broadening their scientific research applications (Joint, 2009).

  • The one-pot synthesis process of certain derivatives of 1,3-diphenylpyrazole-4-carboxaldehyde allows for the preparation of various compounds like thiosemicarbazones and hydrazones (Pundeer, Ranjan, Pannu, & Prakash, 2008).

  • The synthesis of 5-aryl-1,3-diphenylpyrazole under ultrasound irradiation offers advantages such as simplicity, higher yield, and environmental friendliness (Li, Yin, Li, & Sun, 2010).

  • The structure of [3,5-(C6H5)2C3H2N2]4, a 3,5-diphenylpyrazole tetramer, is linked by hydrogen bonds, revealing insights into its molecular architecture (Raptis, Staples, King, & Fackler, 1993).

  • Copper(I) complexes with catalytic properties have been synthesized using this compound, highlighting its potential in catalysis (Ardizzoia, Cenini, Lamonica, Masciocchi, & Moret, 1994).

properties

IUPAC Name

3-(1,3-diphenylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHUSEBWZSOLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546068
Record name 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenylpyrazole-4-propionic acid

CAS RN

108446-77-1
Record name 1,3-Diphenyl-1H-pyrazole-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108446-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Kavitha, G Velraj - Journal of Molecular Structure, 2018 - Elsevier
The molecule 1,3-diphenylpyrazole-4-propionic acid (DPPA) was optimized to its minimum energy level using density functional theory (DFT) calculations. The vibrational frequencies of …
Number of citations: 7 www.sciencedirect.com
AA Alothman, MD Albaqami, RA Alshgari - Journal of Molecular Structure, 2021 - Elsevier
Present research work focuses on the synthesis of novel azo-dye Cu(II), Ni(II) and Co(II) chelates of Schiff base based ligand having antimicrobial activities. Azo-dye Cu(II) and Zn(II) …
Number of citations: 17 www.sciencedirect.com
K Saranya, S Murugavel - Journal of Molecular Structure, 2021 - Elsevier
Novel thiophene fused pyrazoline-thiocyanatoethanone compound was synthesized with good yield. The synthesized compound molecular structure was authenticated by SCXRD. The …
Number of citations: 6 www.sciencedirect.com
M Vimala, SS Mary, A Irfan, S Muthu - Journal of Molecular Liquids, 2023 - Elsevier
Vibrational analysis and skeletal parameter were computed using B3LYP method. The stabilization energy of 2PYP was computed. The charge excitation, hole – electron distribution …
Number of citations: 2 www.sciencedirect.com
DX Hurtado, FA Castellanos, E Coy-Barrera, E Tello - Marine drugs, 2020 - mdpi.com
Prostaglandin A 2 -AcMe (1) and Prostaglandin A 2 (2) were isolated from the octocoral Plexaura homomalla and three semisynthetic derivatives (3–5) were then obtained using a …
Number of citations: 6 www.mdpi.com

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